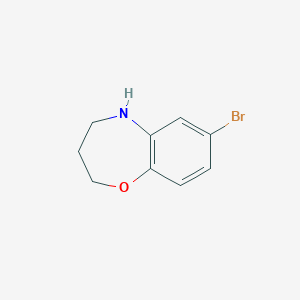

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Description

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a brominated heterocyclic compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its structure consists of a benzoxazepine core, where a seven-membered ring integrates an oxygen atom and a nitrogen atom at positions 1 and 5, respectively. Key structural identifiers include:

Properties

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAGMKIDJZYWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268111-65-4 | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetaldehyde diethyl acetal, followed by cyclization to form the desired benzoxazepine ring . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Hydrolysis: Acidic or alkaline hydrolysis can lead to the formation of different hydrolyzed products.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Activity

The compound has been noted for its central nervous system (CNS) activity, including tranquillizing and hypnotic effects . Research indicates that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepines exhibit properties that could be beneficial in treating anxiety disorders and insomnia. For instance, the synthesis of various derivatives has shown promise in enhancing these CNS effects while minimizing side effects associated with traditional benzodiazepines .

1.2 Anti-Cancer Properties

Recent studies have highlighted the potential of 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives as anticancer agents . Specifically, compounds derived from this scaffold have been tested against breast cancer cell lines (MCF-7) and have shown significant cytotoxicity. The mechanism appears to involve the inhibition of specific cellular pathways that promote tumor growth .

1.3 Inhibition of Bromodomains

Another notable application is the inhibition of bromodomains CBP/p300. These proteins are critical in regulating gene expression related to cancer and inflammatory diseases. Compounds based on the benzoxazepine structure have demonstrated selective inhibition of these bromodomains, suggesting their potential use in therapies for diseases like ankylosing spondylitis and psoriatic arthritis .

Synthetic Pathways and Variations

The synthesis of 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves various methodologies that allow for the introduction of different substituents at critical positions on the benzoxazepine ring. This flexibility is essential for optimizing pharmacological properties:

Case Studies and Research Findings

Several case studies illustrate the efficacy of 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives:

- Study on CNS Activity : A series of experiments demonstrated that specific derivatives exhibited a dose-dependent reduction in anxiety-like behavior in rodent models .

- Anti-Cancer Activity : A derivative was tested against human leukemia cell lines and showed enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin .

- Bromodomain Inhibition : The compound's ability to inhibit CBP/p300 was evaluated using both in vitro and in vivo models, showing promising results in reducing inflammatory responses .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compounds:

Key Comparative Insights:

Core Heteroatom Arrangement :

- The target compound’s 1,5-benzoxazepine core (O at position 1, N at 5) contrasts with 1,4-benzoxazepines (e.g., ) and diazepines (e.g., ), which alter electronic distribution and hydrogen-bonding capacity. This impacts binding affinity in biological systems .

Bromine Position :

- Bromine at position 7 (target compound) vs. 8 or 9 () affects steric and electronic interactions. For example, 8-bromo derivatives may exhibit hindered reactivity in electrophilic substitutions compared to 7-bromo analogs .

Functional Modifications :

- The tert-butyl carbamate group in introduces steric bulk, enhancing stability but reducing solubility in polar solvents. In contrast, hydrochloride salts (e.g., ) improve aqueous solubility for in vitro assays .

However, the target compound’s oxazepine core lacks the second nitrogen required for classic benzodiazepine receptor binding .

Research Implications

The structural diversity among benzoxazepine analogs highlights their adaptability in drug design. For instance:

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine features a bicyclic structure with both nitrogen and oxygen atoms in its ring system. Its molecular formula is with a molecular weight of approximately 228.09 g/mol. The presence of the bromine atom contributes to its reactivity and biological activity.

The biological activity of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This suggests possible applications in treating psychiatric disorders.

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in cell proliferation and survival pathways. This mechanism is crucial for its anticancer properties.

Biological Activities

Research indicates that 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine possesses several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antibacterial and antifungal activities against specific pathogens.

Summary of Biological Activities

Comparative Studies

Comparative studies with structurally related compounds have highlighted the unique properties of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine:

- Comparison with 1,5-Benzodiazepines : While both classes share some structural similarities, benzodiazepines primarily act as anxiolytics through GABA receptor modulation. In contrast, 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine shows a broader spectrum of activity including anticancer effects.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Isoquinoline | Different CNS effects |

| 7-Bromo-2-(trifluoromethyl)-benzothiazole | Benzothiazole | Antimicrobial properties |

Case Studies

Several case studies have investigated the pharmacological potential of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine:

- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability through apoptosis induction mechanisms involving caspase activation .

- Neuropharmacological Effects : Research exploring the modulation of neurotransmitter systems indicated that this compound could influence serotonin and dopamine receptors, suggesting potential for treating mood disorders .

Q & A

Q. What are the most reliable synthetic routes for 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as cyclization of brominated precursors or condensation of substituted benzoxazepine intermediates. For example, a related benzoxazepine derivative was synthesized via cyclization in dioxane, achieving a 97% yield under reflux conditions . Key parameters to optimize include solvent choice (e.g., dioxane for high solubility), temperature control (e.g., 70–80°C), and catalyst selection. Monitoring by TLC or HPLC ensures intermediate purity. Adjusting stoichiometry of brominating agents (e.g., NBS or Br₂) can enhance regioselectivity .

Q. Which analytical techniques are critical for characterizing 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine?

Essential techniques include:

- NMR Spectroscopy : H NMR (e.g., DMSO-) identifies aromatic protons (δ 7.2–7.9 ppm) and NH groups (δ 10.0 ppm, D₂O exchangeable) .

- IR Spectroscopy : Peaks at 3200 cm (NH stretch) and 1660 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., m/z 315/317 [M]) verifies molecular weight and bromine isotope patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 205–207°C) indicate purity .

Q. What safety protocols are recommended for handling this compound?

Due to limited toxicity data, assume acute toxicity and use PPE (gloves, goggles, lab coats). Work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified chemical waste services, as improper disposal risks environmental contamination . For storage, keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms for benzoxazepine derivatives be elucidated using kinetic and spectroscopic methods?

Mechanistic studies require:

- Kinetic Profiling : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy to identify rate-determining steps (e.g., cyclization vs. bromination).

- Isotopic Labeling : Use C-labeled precursors to trace carbon migration during ring formation .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like electrophilic bromination .

Q. What strategies are effective for evaluating the biological activity of this compound in neurotransmitter receptor studies?

- In Vitro Assays : Use radioligand binding assays (e.g., H-labeled GABA analogs) to assess affinity for benzodiazepine-binding sites.

- Cell-Based Models : Transfect HEK293 cells with human GABAₐ receptor subunits and measure Cl⁻ influx via patch-clamp electrophysiology .

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl or F) to correlate structural changes with receptor binding potency .

Q. How can computational tools predict the pharmacokinetic properties of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine?

- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition.

- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., GABAₐ receptors) to prioritize analogs for synthesis .

Q. What methods resolve contradictions in reported synthetic yields or spectral data?

- Reproducibility Checks : Validate literature procedures with controlled reagent batches (e.g., anhydrous solvents).

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- X-ray Crystallography : Confirm molecular structure unambiguously, especially for polymorphic forms .

Q. How can structural modifications enhance the compound’s stability or bioactivity?

Q. What advanced techniques assess purity in multi-step syntheses?

Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of benzoxazepine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.